molecular formula C9H6INO B1314672 6-Iodoquinolin-2-ol CAS No. 99455-01-3

6-Iodoquinolin-2-ol

Cat. No. B1314672
Key on ui cas rn: 99455-01-3
M. Wt: 271.05 g/mol
InChI Key: HRQARRHZNIORQE-UHFFFAOYSA-N
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Patent
US07241893B2

Procedure details

Sulfuric acid was slowly added to 3-ethoxy-N-(4-iodo-phenyl)-acrylamide (11.3 g, 36 mmol) with stirring. After stirring for 3 hrs, the reaction mixture was slowing poured into ice (˜300 g). The precipitation was collected by filtration, washed with water and dried. Flash chromatography (Merck Silica gel 60, 230–400 mesh, 0%-15% methanol in methylene chloride in 40 min) afforded 6-iodo-1H-quinolin-2-one (7.23 g, 75%) as a black solid. LC-MS m/e 272 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-ethoxy-N-(4-iodo-phenyl)-acrylamide
Quantity
11.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.C(O[CH:9]=[CH:10][C:11]([NH:13][C:14]1[CH:19]=[CH:18][C:17]([I:20])=[CH:16][CH:15]=1)=[O:12])C>>[I:20][C:17]1[CH:18]=[C:19]2[C:14](=[CH:15][CH:16]=1)[NH:13][C:11](=[O:12])[CH:10]=[CH:9]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
3-ethoxy-N-(4-iodo-phenyl)-acrylamide
Quantity
11.3 g
Type
reactant
Smiles
C(C)OC=CC(=O)NC1=CC=C(C=C1)I
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The precipitation
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C=CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.23 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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